molecular formula C20H21ClFN3O3S B2913518 N1-(4-((4-chlorophenyl)sulfonyl)-2-(2-fluorophenyl)oxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine CAS No. 862799-19-7

N1-(4-((4-chlorophenyl)sulfonyl)-2-(2-fluorophenyl)oxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine

Cat. No. B2913518
CAS RN: 862799-19-7
M. Wt: 437.91
InChI Key: ZJLWOGZEAAHSMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N1-(4-((4-chlorophenyl)sulfonyl)-2-(2-fluorophenyl)oxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine is a useful research compound. Its molecular formula is C20H21ClFN3O3S and its molecular weight is 437.91. The purity is usually 95%.
BenchChem offers high-quality N1-(4-((4-chlorophenyl)sulfonyl)-2-(2-fluorophenyl)oxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-(4-((4-chlorophenyl)sulfonyl)-2-(2-fluorophenyl)oxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Fluorescent Molecular Probes

Research demonstrates that 2,5-Diphenyloxazoles, similar in structure to the compound of interest, have been synthesized for use as fluorescent solvatochromic dyes. These compounds exhibit strong solvent-dependent fluorescence, making them suitable for developing ultrasensitive fluorescent molecular probes for studying biological events and processes (Diwu et al., 1997).

Spectral and Luminescence Properties

Another study focuses on the synthesis of derivatives containing a dimethylamino group, showing their spectral and luminescence properties. These properties are beneficial in the development of materials with specific electronic and optical characteristics, indicating potential applications in electronic devices or as materials with unique photophysical properties (Fedyunyaeva & Shershukov, 1993).

Fuel Cell Applications

Sulfonated poly(arylene ether sulfone)s block copolymers containing fluorenyl groups, synthesized for fuel-cell applications, demonstrate the potential of similar compounds in the renewable energy sector. These materials offer high proton conductivity and mechanical properties, suggesting their use in fuel cell membranes (Bae, Miyatake, & Watanabe, 2009).

Polyamide and Poly(amide-imide)s with Optical Properties

Studies on new polyamide and poly(amide-imide)s containing oxadiazole rings emphasize the synthesis of polymers with excellent thermal stability, good solubility, and distinctive optical properties. These polymers show promise in applications requiring materials that exhibit fluorescence in the blue region, which could include sensors, optoelectronic devices, and more (Hamciuc et al., 2015).

Antimalarial Activity

Research on novel inhibitors based on 2,5-disubstituted furans for treating malaria demonstrates the potential pharmaceutical applications of structurally related compounds. These studies highlight the importance of chemical synthesis in developing new therapeutic agents with potential alternative mechanisms of action compared to existing treatments (Krake et al., 2017).

properties

IUPAC Name

N-[4-(4-chlorophenyl)sulfonyl-2-(2-fluorophenyl)-1,3-oxazol-5-yl]-N',N'-dimethylpropane-1,3-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClFN3O3S/c1-25(2)13-5-12-23-19-20(29(26,27)15-10-8-14(21)9-11-15)24-18(28-19)16-6-3-4-7-17(16)22/h3-4,6-11,23H,5,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLWOGZEAAHSMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCNC1=C(N=C(O1)C2=CC=CC=C2F)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClFN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(4-((4-chlorophenyl)sulfonyl)-2-(2-fluorophenyl)oxazol-5-yl)-N3,N3-dimethylpropane-1,3-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.